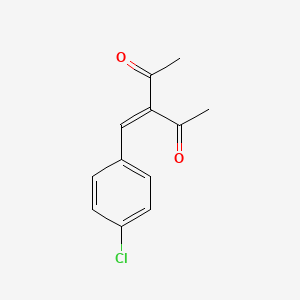

3-(4-Chlorobenzylidene)pentane-2,4-dione

Description

Significance of Beta-Diketone Derivatives in Organic Synthesis

Beta-diketone derivatives are highly prized building blocks in organic synthesis due to their ability to exist in a tautomeric equilibrium between the diketo and enol forms. This keto-enol tautomerism is central to their reactivity, allowing them to participate in a wide array of chemical transformations. The enol form, in particular, can act as a nucleophile, enabling reactions such as alkylations and acylations at the central carbon atom.

Furthermore, the 1,3-dicarbonyl moiety serves as a versatile precursor for the synthesis of a multitude of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. These heterocyclic systems are of immense importance in medicinal chemistry and materials science. The ability of beta-diketones to chelate with metal ions has also led to their extensive use as ligands in coordination chemistry, with applications in catalysis and as precursors for metal-organic frameworks (MOFs).

Overview of Benzylidene Pentane-2,4-dione Scaffolds

Benzylidene pentane-2,4-dione scaffolds are a specific subclass of substituted pentane-2,4-diones that have garnered considerable attention. These structures are typically synthesized through the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, in this case, pentane-2,4-dione. nih.gov This reaction provides a straightforward and efficient route to these valuable compounds.

The introduction of the benzylidene group extends the conjugation of the pentane-2,4-dione system, influencing its electronic and spectroscopic properties. These scaffolds have been investigated for their potential applications in various fields, including as intermediates in the synthesis of more complex molecules and as potential biologically active agents. The aromatic ring of the benzylidene group offers a site for further functionalization, allowing for the fine-tuning of the molecule's properties.

Specific Focus on Chlorinated Benzylidene Pentane-2,4-dione Architectures

The incorporation of a chlorine atom onto the benzylidene ring, as seen in 3-(4-Chlorobenzylidene)pentane-2,4-dione, introduces another layer of chemical diversity and potential for tailored applications. The presence of the halogen atom can significantly alter the electronic nature of the aromatic ring through inductive and resonance effects. This, in turn, can influence the reactivity of the entire molecule, including the acidity of the enolic proton and the susceptibility of the aromatic ring to nucleophilic substitution reactions.

Chlorinated organic compounds are prevalent in pharmaceuticals and agrochemicals, and the study of chlorinated benzylidene pentane-2,4-dione architectures is driven by the quest for new molecules with specific biological or material properties. Research into these compounds aims to elucidate the structure-activity relationships and to explore their potential as synthons for more complex chlorinated heterocyclic systems.

Research Findings on this compound

Detailed instrumental analysis provides crucial insights into the structural and electronic properties of this compound.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClO₂ |

| Molecular Weight | 222.67 g/mol |

| Appearance | Solid |

| CAS Number | 15725-16-3 |

Interactive Data Table: Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons of the acetyl groups, the vinylic proton of the benzylidene moiety, and the aromatic protons of the chlorophenyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbons, the carbons of the double bond, the carbons of the aromatic ring, and the methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (in the diketo and enol forms), C=C stretching of the conjugated system and the aromatic ring, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Interactive Data Table: Crystallographic Data

A definitive crystal structure for this compound has not been found in the searched literature. However, analysis of related structures, such as (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, reveals insights into the potential solid-state conformation. researchgate.net It is expected that the molecule would adopt a largely planar conformation to maximize conjugation, with the dihedral angle between the pentanedione plane and the chlorophenyl ring being a key structural parameter. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and π-π stacking.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-chlorophenyl)methylidene]pentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQVUABIINFFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319146 | |

| Record name | NSC637173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19411-75-7 | |

| Record name | NSC340304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC637173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chlorobenzylidene Pentane 2,4 Dione

Historical Context and Early Synthetic Approaches

The synthesis of 3-substituted pentane-2,4-diones is rooted in the broader history of dicarbonyl chemistry. The foundational reaction for creating the specific benzylidene moiety on the pentane-2,4-dione backbone is the Knoevenagel condensation, first reported by German chemist Emil Knoevenagel in the 1890s. thermofisher.comwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as pentane-2,4-dione (acetylacetone), in the presence of a basic catalyst. thermofisher.comwikipedia.org Early approaches to compounds like 3-(4-Chlorobenzylidene)pentane-2,4-dione were direct applications of this methodology, often using simple amine catalysts like piperidine (B6355638) and common organic solvents. acs.orgtue.nl The reaction's robustness and versatility made it the standard method for accessing α,β-unsaturated dicarbonyl compounds.

Knoevenagel Condensation and Related Reaction Pathways

The most prevalent and direct method for synthesizing this compound is the Knoevenagel condensation between 4-chlorobenzaldehyde (B46862) and pentane-2,4-dione. researchgate.netccspublishing.org.cn The reaction proceeds via a nucleophilic addition of the enolate of pentane-2,4-dione to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product. wikipedia.org

Role of Base Catalysis

The catalyst is a critical component of the Knoevenagel condensation, as it facilitates the deprotonation of the active methylene compound (pentane-2,4-dione). Weak bases are typically employed to prevent the self-condensation of the aldehyde. wikipedia.org

Amine Catalysts: Traditionally, weak amine bases like piperidine are used to catalyze the reaction. thermofisher.comacs.org The mechanism involves the formation of an iminium ion from the aldehyde and piperidine, which is then attacked by the enolate of acetylacetone (B45752). acs.org

Lewis Acid Catalysis: Modern variations have explored the use of Lewis acids. For instance, indium trichloride (B1173362) (InCl₃) has been shown to effectively catalyze the condensation of acetylacetone with various aldehydes, including substituted benzaldehydes, at room temperature. ccspublishing.org.cn

Brønsted Acid Catalysis: Boric acid has been investigated as a mild, environmentally benign Brønsted acid catalyst for the Knoevenagel condensation of 4-chlorobenzaldehyde with active methylene compounds, providing good to excellent yields. mdpi.com

Enzymatic Catalysis: In a push towards greener chemistry, enzymatic catalysis has been explored. Lipases have been used to perform the Knoevenagel condensation between 4-chlorobenzaldehyde and acetylacetone, demonstrating the potential for biocatalysis in this synthesis. researchgate.net

Solvent Effects on Reaction Efficiency and Product Purity

The choice of solvent plays a significant role in the reaction's outcome. Solvents can influence reaction rates, yields, and the ease of product isolation.

Aqueous and Organic Solvents: The reaction has been successfully carried out in various solvents, including ethanol, methanol, and acetonitrile. acs.orgccspublishing.org.cnmdpi.com In some cases, using water as a co-solvent or in micellar systems with surfactants can enhance reaction rates and align with green chemistry principles. sciensage.info

Solvent-Free Conditions: A notable advancement has been the development of solvent-free, or solid-state, reaction conditions. These methods are environmentally advantageous, often leading to higher yields, faster reaction times, and simpler product purification. tue.nlrasayanjournal.co.in For example, solvent-free Knoevenagel condensations can be achieved by heating the neat reactants in the presence of a catalyst. tue.nl

Optimization of Reaction Conditions (Temperature, Time, Yield)

Optimizing reaction parameters is key to maximizing product yield and purity while minimizing reaction time. The ideal conditions are highly dependent on the specific catalyst and solvent system used. For the Knoevenagel condensation of aromatic aldehydes with pentane-2,4-dione, conditions can range from room temperature to elevated temperatures. For instance, indium trichloride catalyzes the reaction effectively at room temperature in acetonitrile. ccspublishing.org.cn In contrast, solvent-free methods may require heating to temperatures between 90°C and 130°C to facilitate the reaction. tue.nl The removal of water, a byproduct of the condensation, can shift the equilibrium toward the product, and this is sometimes achieved through azeotropic distillation. thermofisher.com

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Indium Trichloride | Acetonitrile | Room Temp | Varies | Good |

| Piperidine | Methanol | 25 | Varies | Good |

| Boric Acid | Ethanol | Room Temp | Varies | Excellent |

| Piperidine | Solvent-Free | 90 | 2 | High |

| Lipase Enzyme | Ionic Liquid | Varies | Varies | Varies |

Exploration of Alternative Synthetic Strategies for 3-Substituted Pentane-2,4-diones

While the Knoevenagel condensation is the most direct route to this compound, other strategies exist for the synthesis of 3-substituted pentane-2,4-diones, which could theoretically be adapted. unirioja.es These methods typically involve the C-alkylation or C-arylation of pentane-2,4-dione. This usually requires the formation of an enolate of pentane-2,4-dione using a base, followed by reaction with an appropriate electrophile. unirioja.esresearchgate.net

Strategies for Introducing Substituted Benzylidene Moieties

The introduction of the substituted benzylidene group is almost exclusively achieved via the Knoevenagel condensation due to its efficiency and high atom economy. Alternative, multi-step strategies are generally less practical. For instance, one could envision a strategy involving the synthesis of a 3-halopentane-2,4-dione followed by a palladium-catalyzed cross-coupling reaction with a suitable organometallic reagent derived from 4-chlorostyrene. However, such approaches are more complex and less common than the direct condensation method. The direct reaction of pentane-2,4-dione with 4-chlorobenzaldehyde remains the most logical and widely applied synthetic route. unirioja.es

Stereochemical Considerations in Benzylidene Formation

The formation of this compound through the Knoevenagel condensation of 4-chlorobenzaldehyde and pentane-2,4-dione (acetylacetone) introduces a carbon-carbon double bond, which can result in geometric isomers, designated as E and Z isomers. studymind.co.ukpearson.com The restricted rotation around this double bond means the spatial arrangement of the substituents is fixed, leading to the possibility of two different stereoisomers. studymind.co.uk

In the context of 3-arylmethylene-2,4-pentanediones, the relative stability of the E and Z isomers is influenced by steric hindrance between the substituents on the double bond. The Z isomer, where the bulky 4-chlorophenyl group and one of the acetyl groups are on the same side of the double bond, may experience greater steric strain than the E isomer, where they are on opposite sides. Consequently, the E isomer is generally expected to be the thermodynamically more stable and, therefore, the major product under equilibrium conditions.

While enzymatic Knoevenagel condensations can exhibit high stereoselectivity, the stereochemical outcome in standard chemical synthesis is often dependent on the reaction conditions. researchgate.net For similar benzylidene derivatives, it has been observed that while an initial mixture of E and Z isomers may form, equilibration can lead to the predominance of the more stable isomer.

Factors that can influence the stereochemical outcome include the choice of catalyst and solvent. The reaction mechanism involves the formation of an intermediate that can exist in different conformations leading to the two isomers. The transition states leading to the E and Z products will have different energies, and the product distribution will reflect this difference. For many Knoevenagel condensations, the reaction is reversible, allowing for the less stable isomer to convert to the more stable one over time, especially if the reaction is allowed to proceed for a longer duration or at a higher temperature. In the case of pentane-2,4-dione dioxime, a mixture of geometric isomers was also observed, with the major isomer being the more stable (Z,E) form. researchgate.net

Purification and Isolation Techniques

Following the synthesis of this compound, effective purification and isolation are crucial to obtain a product of high purity. The primary methods employed for this purpose are recrystallization and column chromatography.

Recrystallization Methods

Recrystallization is a widely used technique for the purification of solid organic compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures. mnstate.edu The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point.

For compounds structurally similar to this compound, such as other 3-arylmethylene-2,4-pentanediones, various solvent systems have been found to be effective. Common approaches include using a single solvent or a binary solvent pair. mnstate.edureddit.com In a binary system, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (antisolvent) in which it is sparingly soluble is added to induce crystallization. mnstate.edureddit.com

| Solvent System | Application Notes |

| Ethanol-Water | A common and effective mixed solvent system. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added until the solution becomes turbid. Upon cooling, crystals form. mnstate.edu |

| Methanol-Water | Similar to the ethanol-water system, this is another polar protic solvent pair suitable for recrystallization. reddit.com |

| Acetone-Water | Acetone acts as the "good" solvent, with water serving as the antisolvent. reddit.com |

| Dichloromethane-Heptane | A less polar solvent system that can be effective for compounds with moderate polarity. reddit.com |

| Ethyl Acetate-Heptane | A versatile solvent pair where ethyl acetate (B1210297) is the more polar "good" solvent and heptane (B126788) is the nonpolar antisolvent. reddit.com |

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of the hot solvent or "good" solvent of a binary pair. If the solution is colored due to impurities, activated carbon may be added to decolorize it. The hot solution is then filtered to remove any insoluble impurities and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Chromatographic Purification Approaches

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase (eluent). researchgate.net For 3-arylmethylene-2,4-pentanediones, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and ability to separate compounds with varying polarities. nih.gov

The choice of the eluent system is crucial for achieving good separation. A solvent system is typically selected based on preliminary analysis by thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a good separation between the desired product and any impurities, with the product having an Rf value ideally in the range of 0.2-0.4.

For compounds of moderate polarity like this compound, a mixture of a nonpolar solvent and a slightly more polar solvent is often used. The polarity of the eluent can be gradually increased (gradient elution) to first elute nonpolar impurities and then the desired product.

| Stationary Phase | Typical Eluent Systems | Application Notes |

| Silica Gel | Heptane/Ethyl Acetate | A common and effective system. The ratio is adjusted to achieve optimal separation. Heptane is a less toxic alternative to hexane. nih.govcommonorganicchemistry.com |

| Silica Gel | Cyclohexane/Ethyl Acetate | Similar to the heptane/ethyl acetate system, offering good separation for moderately polar compounds. |

| Silica Gel | Dichloromethane (B109758)/Heptane | This system can be effective, with dichloromethane providing more polarity than heptane. reddit.com |

| Silica Gel | Toluene (B28343)/Ethyl Acetate | The aromatic nature of toluene can offer different selectivity compared to aliphatic hydrocarbons. |

The general procedure for column chromatography involves packing a glass column with a slurry of silica gel in the initial, least polar eluent. The crude product is then loaded onto the top of the column, either as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading). The eluent is then passed through the column, and fractions are collected and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic and Structural Elucidation of 3 4 Chlorobenzylidene Pentane 2,4 Dione

Infrared Spectroscopy (IR) Characterization

The pentane-2,4-dione moiety of the molecule contains two carbonyl groups. In the structurally similar 3-(2-chlorobenzylidene)pentane-2,4-dione, these groups give rise to two distinct, strong absorption bands in the IR spectrum, specifically at 1699 cm⁻¹ and 1693 cm⁻¹. eurjchem.com This splitting into two peaks is expected due to the asymmetric and symmetric stretching vibrations of the two coupled carbonyl groups. The presence of conjugation with the benzylidene group's double bond slightly lowers these frequencies from what would be expected for a simple dialkyl ketone. For the 4-chloro isomer, the carbonyl stretching frequencies are predicted to be in a very similar range, as the electronic effect of the chlorine atom's position on the benzene (B151609) ring (ortho vs. para) has a minimal impact on the remote carbonyl groups.

The carbon-carbon double bond (C=C) of the benzylidene group is expected to show a stretching vibration in the region of 1650-1600 cm⁻¹. For the 2-chloro isomer, this band appears at 1641 cm⁻¹. eurjchem.com This absorption is typically of medium intensity.

The aromatic ring introduces several characteristic bands:

Aromatic C=C Stretching: These vibrations typically appear in the 1600-1450 cm⁻¹ region. Multiple bands of varying intensity are expected.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. For the 2-chloro isomer, a C-H stretch is noted at 3027 cm⁻¹. eurjchem.com

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be inferred from the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ "fingerprint" region. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 850-800 cm⁻¹ range.

A summary of the expected IR absorption bands is presented below.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Notes |

| Aromatic C-H Stretch | ~3030 | Medium to weak intensity. |

| Asymmetric Carbonyl (C=O) Stretch | ~1700 | Strong intensity. Data inferred from 2-chloro isomer (1699 cm⁻¹). eurjchem.com |

| Symmetric Carbonyl (C=O) Stretch | ~1690 | Strong intensity. Data inferred from 2-chloro isomer (1693 cm⁻¹). eurjchem.com |

| Olefinic (C=C) Stretch | ~1640 | Medium intensity, conjugated. Data inferred from 2-chloro isomer (1641 cm⁻¹). eurjchem.com |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands of medium to weak intensity. |

| Para-substituted C-H Out-of-Plane Bend | 850-800 | Strong intensity, characteristic of the 1,4-disubstitution pattern of the 4-chlorobenzylidene group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, the complete carbon-hydrogen framework can be established.

The ¹H NMR spectrum of 3-(4-chlorobenzylidene)pentane-2,4-dione is expected to show four distinct sets of signals. Based on data from the analogous 2-chloro isomer, the following assignments can be predicted eurjchem.com:

Methyl Protons (CH₃): The two acetyl groups are diastereotopic due to hindered rotation around the C=C bond, making them chemically non-equivalent. Therefore, they are expected to appear as two sharp singlets. In the 2-chloro isomer, these signals are found at δ 2.312 and δ 2.466 ppm, each integrating to 3 protons. eurjchem.com A similar pair of singlets is expected for the 4-chloro compound in the δ 2.3-2.5 ppm range.

Aromatic Protons (Ar-H): The 4-chlorobenzylidene group contains four aromatic protons. Due to the symmetry of the para-substitution, these protons will form an AA'BB' spin system, which typically appears as two distinct doublets. The protons ortho to the benzylidene carbon are expected to be downfield from the protons ortho to the chlorine atom. This pattern is simpler than the complex multiplet observed for the 2-chloro isomer between δ 7.603-7.731 ppm. eurjchem.com

Olefinic Proton (=CH): The single proton on the exocyclic double bond is highly deshielded due to its position in the conjugated system and the influence of the adjacent carbonyl groups. This signal is expected to appear as a singlet far downfield. For the 2-chloro isomer, this proton resonates at δ 8.258 ppm. eurjchem.com A similar chemical shift is anticipated for the 4-chloro derivative.

The predicted ¹H NMR data is summarized in the table below.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Acetyl Methyl Protons (2 x CH₃) | ~2.3 - 2.5 | Two Singlets | 3H each | The two methyl groups are chemically non-equivalent. Data based on the 2-chloro isomer (2.312 and 2.466 ppm). eurjchem.com |

| Aromatic Protons (ortho to C=C) | ~7.4 - 7.8 | Doublet | 2H | Part of an AA'BB' system, characteristic of a 1,4-disubstituted ring. |

| Aromatic Protons (ortho to Cl) | ~7.3 - 7.6 | Doublet | 2H | Part of an AA'BB' system. |

| Olefinic Proton (=CH) | ~8.2 - 8.3 | Singlet | 1H | Deshielded due to conjugation and proximity to carbonyl groups. Data based on the 2-chloro isomer (8.258 ppm). eurjchem.com |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected (two methyl, two carbonyl, and five from the 4-chlorobenzylidene group, as C2/C6 and C3/C5 are equivalent by symmetry).

Methyl Carbons (CH₃): The two non-equivalent acetyl methyl carbons should appear in the upfield region, typically around δ 25-35 ppm.

Carbonyl Carbons (C=O): The two carbonyl carbons are highly deshielded and will resonate far downfield, expected in the δ 195-205 ppm region.

Olefinic and Aromatic Carbons: The carbons of the C=C double bond and the aromatic ring will appear in the δ 125-150 ppm range. The carbon attached to the chlorine atom (C4) will have its chemical shift influenced by the halogen's inductive and resonance effects. The quaternary carbon of the pentane-2,4-dione moiety attached to the benzylidene group (C3) is also expected in this region.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Methyl Carbons (2 x CH₃) | 25 - 35 | Two distinct signals are expected. |

| Quaternary Olefinic Carbon (C3) | 120 - 130 | The central carbon of the pentane-2,4-dione core. |

| Aromatic Carbons (C3'/C5') | 128 - 130 | Carbons ortho to the chlorine atom. |

| Aromatic Carbons (C2'/C6') | 130 - 132 | Carbons ortho to the benzylidene group. |

| Aromatic Quaternary Carbon (C1') | 132 - 135 | Carbon attached to the olefinic carbon. |

| Aromatic Quaternary Carbon (C4') | 134 - 138 | Carbon attached to the chlorine atom. |

| Olefinic Carbon (=CH) | 140 - 145 | The methine carbon of the double bond. |

| Carbonyl Carbons (2 x C=O) | 195 - 205 | Two distinct signals expected for the non-equivalent carbonyl groups. |

While the structure of this compound can be largely determined from 1D NMR spectra, two-dimensional (2D) NMR techniques would provide definitive confirmation of the assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. In this molecule, the primary use would be to show the coupling between the aromatic protons ortho and meta to each other on the benzene ring, confirming their AA'BB' relationship. No other correlations would be expected, as the methyl and olefinic protons are all singlets.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously link the proton signals to their corresponding carbon signals. For example, it would show correlations between the signals at δ ~2.3-2.5 ppm and the methyl carbon signals at δ ~25-35 ppm, the olefinic proton signal (~δ 8.2 ppm) and its carbon (~δ 140 ppm), and the aromatic proton signals with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing connectivity across quaternary carbons. For instance, the methyl protons (~δ 2.3-2.5 ppm) would show correlations to the carbonyl carbons (~δ 195-205 ppm). The olefinic proton (~δ 8.2 ppm) would show correlations to the aromatic quaternary carbon (C1') and the central quaternary carbon of the dione (B5365651) (C3), confirming the link between the two main fragments of the molecule.

Together, these 2D NMR techniques would provide an irrefutable and detailed map of the molecular structure, confirming the assignments made from 1D IR and NMR data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, electron ionization (EI) would typically be employed, leading to the formation of a molecular ion (M•+) and various fragment ions.

The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C12H11ClO2). A key feature would be the presence of an isotopic peak at M+2, characteristic of compounds containing a chlorine atom, with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is anticipated to proceed through several predictable pathways, primarily involving cleavages at the bonds adjacent to the carbonyl groups and within the benzylidene moiety. The stability of the resulting fragments, such as resonance-stabilized carbocations, often dictates the most abundant peaks observed in the mass spectrum.

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from one of the acetyl moieties would result in a stable acylium ion.

Loss of an acetyl radical (•COCH₃): This would lead to a fragment ion containing the chlorobenzylidene core.

Cleavage of the chlorophenyl group: Fragmentation could lead to the formation of a chlorotropylium ion or a chlorophenyl cation.

Loss of a chlorine atom (•Cl): While less common, this fragmentation can also occur.

A plausible fragmentation pattern is detailed in the table below.

| m/z | Proposed Fragment Ion | Formula | Comments |

|---|---|---|---|

| 222/224 | [M]•+ | [C₁₂H₁₁ClO₂]•+ | Molecular ion peak with characteristic isotopic pattern for chlorine. |

| 207/209 | [M - CH₃]⁺ | [C₁₁H₈ClO₂]⁺ | Loss of a methyl radical. |

| 179/181 | [M - COCH₃]⁺ | [C₁₀H₈ClO]⁺ | Loss of an acetyl radical. |

| 139/141 | [C₇H₆Cl]⁺ | [C₇H₆Cl]⁺ | Chlorotropylium ion. |

| 111/113 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion, often a base peak for acetyl-containing compounds. |

X-ray Diffraction Studies for Solid-State Structure Determination

In the case of the 3-nitro analog, the molecule is not entirely planar. There is a twist between the plane of the dicarbonyl system and the aromatic ring to minimize steric hindrance. It is expected that this compound would adopt a similar conformation. The crystal packing would likely be governed by intermolecular interactions such as C-H···O hydrogen bonds.

The crystallographic data for the analog 3-(3-Nitrobenzylidene)pentane-2,4-dione is presented below as a representative example.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₄ |

| Formula Weight | 233.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0634 (9) |

| b (Å) | 5.2470 (3) |

| c (Å) | 14.9774 (9) |

| β (°) | 114.117 (1) |

| Volume (ų) | 1152.18 (12) |

| Z | 4 |

This data for the nitro-substituted analog suggests that this compound would also crystallize in a relatively low-symmetry space group, with molecular packing influenced by weak intermolecular forces.

Computational Investigations of 3 4 Chlorobenzylidene Pentane 2,4 Dione

Electronic Structure Analysis:

Natural Bond Orbital (NBO) Analysis:NBO analysis provides a detailed picture of electron delocalization and orbital interactions within a molecule, offering insights into bonding and stability. This information remains uninvestigated for 3-(4-Chlorobenzylidene)pentane-2,4-dione.

While research exists for compounds like 3-chloro-pentane-2,4-dione and various benzylidene derivatives, the specific combination of the 4-chlorobenzylidene group with the pentane-2,4-dione core has not been the subject of the detailed computational studies required to populate these analytical categories. Therefore, a comprehensive, data-driven article on this specific topic cannot be generated at this time.

Theoretical Studies on Intermolecular Interactions:This portion of the study was designed to elucidate how individual molecules of this compound interact with each other in the solid state.

Hydrogen Bonding and Other Non-Covalent Interactions:Building upon the Hirshfeld analysis, this part would have focused on identifying and quantifying specific intermolecular forces, such as conventional and unconventional hydrogen bonds, halogen bonds, and van der Waals forces that contribute to the stability of the crystal lattice.

The execution of these computational methods is contingent upon having the precise three-dimensional coordinates of each atom in the unit cell of the crystal, which is obtained through techniques like X-ray crystallography. Without this foundational data, any theoretical calculations would be based on computationally optimized gas-phase geometries, which would not accurately represent the intermolecular interactions present in the solid state.

Therefore, until the crystal structure of this compound is experimentally determined and made publicly available, a scientifically rigorous and accurate article on its computational investigations, as outlined, cannot be produced.

Chemical Reactivity and Transformation Pathways of 3 4 Chlorobenzylidene Pentane 2,4 Dione

Condensation Reactions with Nitrogen-Containing Compounds

The presence of two carbonyl groups in a 1,3-relationship makes 3-(4-chlorobenzylidene)pentane-2,4-dione an excellent substrate for condensation reactions with binucleophilic nitrogen compounds. These reactions are fundamental to the construction of a wide array of cyclic and heterocyclic structures.

The reaction of 1,3-dicarbonyl compounds with various nitrogen-containing reagents is a classical and powerful method for synthesizing heterocycles. unirioja.es this compound serves as a key building block in these transformations.

Pyrazoles: The most general procedure for the synthesis of pyrazoles involves the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives. unirioja.es The condensation of this compound with hydrazine hydrate (B1144303) proceeds via initial attack at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazole (B372694) derivative. This reaction provides a direct route to highly substituted pyrazoles bearing both a 4-chlorobenzyl and acetyl groups.

Benzodiazepines and other Diazepines: Reactions with 1,2-diamines, such as o-phenylenediamine, can lead to the formation of seven-membered diazepine (B8756704) rings. The reaction typically involves a three-component condensation where both amino groups of the diamine react with available carbonyl functionalities or other reactive sites. mdpi.com

Pyrroles and Pyrrolidones: While the classic Paal-Knorr synthesis requires a 1,4-dicarbonyl compound, substituted pyrroles can be accessed from 1,3-dicarbonyl precursors through multi-component reactions. For instance, a three-component reaction involving a β-dicarbonyl compound, an amine, and another carbonyl source (like an aldehyde or ketone) can lead to the formation of polysubstituted pyrrole (B145914) rings.

Thienopyrimidines: The synthesis of thienopyrimidines often starts from a pre-formed thiophene (B33073) ring bearing an amino group and an ester or cyano group, which then undergoes cyclization. However, the dicarbonyl moiety of this compound is a suitable component for cyclization with aminothiophene precursors to build the pyrimidine (B1678525) ring of the fused system.

The following table summarizes the formation of various heterocyclic systems from 1,3-dicarbonyl precursors like this compound.

| Nitrogen-Containing Reagent | Resulting Heterocyclic System | General Reaction Type |

| Hydrazine and derivatives | Pyrazoles | Cyclocondensation |

| 1,2-Diamines (e.g., o-phenylenediamine) | Benzodiazepines | Cyclocondensation |

| Primary amines / Ammonia (in multi-component reactions) | Pyrroles / Pyrrolidones | Multi-component Cyclization |

| Amino-thiophenes | Thienopyrimidines | Fused Ring Annulation |

The mechanism of pyrazole formation from β-dicarbonyl compounds and hydrazines has been the subject of detailed study. researchgate.net The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the pentane-2,4-dione moiety. This forms a carbinolamine intermediate.

The key steps are as follows:

Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks a carbonyl carbon.

Formation of Hydrazone/Enamine Intermediate: The carbinolamine can dehydrate to form a hydrazone or exist in equilibrium with an enamine tautomer.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then attacks the remaining carbonyl group in an intramolecular fashion. This ring-closing step forms a five-membered heterocyclic intermediate, a 5-hydroxy-Δ2-pyrazoline. researchgate.net

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the pyrazoline intermediate to generate the aromatic pyrazole ring.

Semi-empirical calculations suggest that the dehydration of intermediate dihydroxypyrazolidines can be the kinetically controlled step that determines the final isomeric product when unsymmetrical dicarbonyls or hydrazines are used. researchgate.net In multi-component reactions leading to other heterocycles, the mechanism often involves the initial formation of an imine or enamine from one of the reagents, which then acts as the nucleophile in subsequent cyclization steps. beilstein-journals.org

Reactivity of the Benzylidene Olefin and Carbonyl Groups

The conjugated system formed by the benzylidene group and the dicarbonyl moiety dictates a significant portion of the molecule's reactivity.

Benzylidene Olefin as a Michael Acceptor: The carbon-carbon double bond is electron-deficient due to conjugation with the two carbonyl groups. This makes it an excellent Michael acceptor, susceptible to conjugate (or 1,4-) addition by a wide range of soft nucleophiles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation at the β-carbon of the unsaturated system. libretexts.org The mechanism involves the attack of the nucleophile on the β-carbon, which generates a resonance-stabilized enolate intermediate that is subsequently protonated. masterorganicchemistry.comyoutube.com

Reactivity of the Carbonyl Groups: The two carbonyl groups are electrophilic centers and can undergo nucleophilic addition reactions. Their reactivity is somewhat attenuated by being part of a conjugated enone system. Nevertheless, they can react with:

Strong, hard nucleophiles: Reagents like Grignard reagents or organolithiums would likely favor 1,2-addition directly to one of the carbonyl carbons rather than 1,4-addition to the olefin. libretexts.org

Protecting Group Formation: The carbonyls can be protected by forming acetals or thioacetals upon reaction with diols or dithiols under acidic catalysis. organic-chemistry.org This can be used to selectively mask the carbonyls while other parts of the molecule are modified.

Reductants: Hydride reagents can reduce the carbonyl groups to alcohols.

Hydrazines and Amines: As discussed in section 5.1, these reagents react readily with the carbonyls to initiate cyclization. nih.gov

The presence of both the Michael acceptor and the electrophilic carbonyls allows for tandem or cascade reactions, where an initial Michael addition can be followed by an intramolecular reaction involving one of the carbonyl groups, leading to complex cyclic structures.

Potential for Addition Reactions

The polarized α,β-unsaturated ketone framework in this compound makes it an excellent candidate for conjugate addition reactions, often referred to as Michael additions. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this type of reaction, nucleophiles add to the β-carbon of the carbon-carbon double bond, which is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl groups. wikipedia.orgyoutube.com

The general mechanism for the Michael addition to this compound involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-addition product. wikipedia.orgmasterorganicchemistry.com A wide array of nucleophiles can be employed in this reaction, leading to a diverse range of products.

Table 1: Examples of Nucleophiles in Michael Additions

| Nucleophile Class | Specific Examples |

| Organometallic Reagents | Gilman reagents (organocuprates) |

| Enolates | Enolates derived from ketones, esters, and other dicarbonyl compounds |

| Amines | Primary and secondary amines |

| Thiols | Thiolates |

It is important to note that a competition exists between 1,4-addition (conjugate addition) and 1,2-addition (direct addition to the carbonyl carbon). libretexts.org The outcome of the reaction is largely dependent on the nature of the nucleophile. "Soft" nucleophiles, such as organocuprates and enolates, preferentially undergo 1,4-addition. youtube.com In contrast, "hard" nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition to one of the carbonyl groups. libretexts.org

Reductive and Oxidative Transformations

The presence of both a carbon-carbon double bond and two carbonyl groups allows for a range of reductive and oxidative transformations.

Reductive Transformations

The reduction of this compound can be achieved with varying degrees of selectivity depending on the reducing agent and reaction conditions.

Reduction of the Carbonyl Groups: Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.comchemguide.co.uk In the case of this compound, NaBH₄ can reduce one or both of the carbonyl groups to hydroxyl groups. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. chemguide.co.uk Selective reduction of the carbonyl group without affecting the carbon-carbon double bond can often be achieved, particularly under Luche conditions (NaBH₄ in the presence of a cerium salt like CeCl₃), which enhances the electrophilicity of the carbonyl group.

Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation is an effective method for the reduction of the carbon-carbon double bond. nih.gov Using catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas, the double bond can be saturated. nih.gov Under more forcing conditions, catalytic hydrogenation can also lead to the reduction of the carbonyl groups. msu.edu

Oxidative Transformations

The primary site for oxidation in this compound is the carbon-carbon double bond.

Epoxidation: The alkene moiety can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comorganic-chemistry.orglibretexts.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond, forming a three-membered epoxide ring. libretexts.orgresearchgate.net Epoxides are valuable synthetic intermediates that can undergo a variety of ring-opening reactions.

Substitution Reactions on the Aromatic Ring

The 4-chlorophenyl group in this compound can undergo electrophilic aromatic substitution reactions. The position of substitution on the aromatic ring is directed by the existing chloro and benzylidene substituents.

The chlorine atom is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. stmarys-ca.edu However, due to its inductive electron-withdrawing effect, chlorine deactivates the ring towards electrophilic attack. stmarys-ca.edu The benzylidene group, being part of an electron-withdrawing α,β-unsaturated system, is also a deactivating group and would be expected to direct incoming electrophiles to the meta-position relative to its point of attachment to the ring.

Given that the para position is already occupied by the chlorine atom, further substitution will be directed to the ortho positions relative to the chlorine. The deactivating nature of both substituents means that forcing conditions may be required for these reactions to proceed.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Products |

| Nitration | Concentrated HNO₃ and H₂SO₄ | Introduction of a nitro (-NO₂) group onto the aromatic ring. masterorganicchemistry.comyoutube.comlibretexts.org |

| Halogenation | Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) | Introduction of a second halogen (Cl or Br) atom onto the aromatic ring. tcichemicals.comlibretexts.orgresearchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

As a key intermediate, 3-(4-chlorobenzylidene)pentane-2,4-dione offers a robust platform for introducing both a chlorophenyl group and a pentane-2,4-dione fragment into a target molecule. This dual functionality is highly valuable in multistep synthetic sequences.

The 1,3-dicarbonyl unit within pentane-2,4-dione derivatives is a classic precursor for synthesizing a variety of heterocyclic compounds through condensation reactions with dinucleophiles. unirioja.es The reaction of these β-diketones with reagents like hydrazine (B178648) or hydroxylamine (B1172632) is a general and effective method for creating pyrazole (B372694) and isoxazole (B147169) rings, respectively. unirioja.es

For instance, derivatives structurally similar to this compound are utilized in the synthesis of pyrazoline-based heterocycles. Zirconium(IV) complexes of 4-[4-chloro benzylidine]-3-methyl pyrozolin-5(4H)-one have been synthesized and studied for their potential biological activity. nih.gov Another example involves the synthesis of imidazolidine-2,4-dione derivatives. The reaction of 5-(4-chlorobenzylidene)imidazolidine-2,4-dione, a related heterocyclic structure, can be further alkylated to produce compounds like 3-pentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione and 1,3-dipentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione. ekb.egresearchgate.net

The following table summarizes examples of heterocyclic scaffolds synthesized from pentane-2,4-dione derivatives.

| Precursor Class | Reagent | Resulting Heterocycle | Reference |

| β-Diketones | Hydrazine | Pyrazoles | unirioja.es |

| β-Diketones | Hydroxylamine | Isoxazoles | unirioja.es |

| 4-Arylidine-3-methyl pyrozolin-5(4H)-one | Zirconium(IV) | Zirconium(IV) complexes of pyrazoline | nih.gov |

| 5-(4-chlorobenzylidene)imidazolidine-2,4-dione | 1-chloropentane | Alkylated imidazolidine-2,4-diones | ekb.egresearchgate.net |

Synthesis of Multifunctional Molecules

The structural framework of this compound is instrumental in the development of multifunctional molecules that possess tailored properties for applications in materials science and medicinal chemistry. The β-diketone group can impart a strong dipole moment, which is a desirable feature for creating materials with specific electronic properties, such as liquid crystals. unirioja.es

Furthermore, the incorporation of this and related building blocks into more complex structures has led to the discovery of molecules with significant biological activity. For example, metal complexes derived from ligands containing the 4-chlorobenzylidene moiety have been investigated for their anticancer properties. Zirconium(IV) complexes of 4-[4-chloro benzylidine]-3-methyl pyrozolin-5(4H)-one exhibited considerable antitumor activity against a human colon carcinoma cell line. nih.gov Similarly, a Manganese(II) complex of N-(3-chlorobenzylidene)-1H-1,2,4-triazol-3-amine has been shown to possess anticancer properties against a human breast cancer cell line. nih.govmdpi.com These examples highlight the role of the substituted benzylidene pentanedione scaffold in creating molecules where structural features are directly linked to functional outcomes.

Applications in Coordination Chemistry

The β-diketone functionality is an excellent chelating group, making this compound and its derivatives highly valuable ligands in coordination chemistry. nih.gov They readily form stable complexes with a wide range of transition metals and rare-earth metals. nih.gov

Pentane-2,4-dione and its substituted analogs are versatile building blocks for designing custom ligands. By modifying the substituent at the 3-position (the carbon between the two carbonyl groups), ligands with diverse steric and electronic properties can be synthesized. unirioja.es For example, introducing N-donor substituents, such as a pyridine (B92270) ring, creates ditopic ligands with both a "hard" O,O'-chelating site from the deprotonated acetylacetone (B45752) moiety and a "softer" N-donor site. researchgate.net This allows for the selective coordination of different types of metal ions or the construction of mixed-metal coordination polymers. researchgate.net

A new series of metal complexes with 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione, an analogue, have been synthesized with Vanadium(IV), Palladium(II), Platinum(IV), Cerium(IV), and Uranium(VI). koreascience.krresearchgate.net This demonstrates the broad applicability of these pentane-2,4-dione derived ligands in forming complexes with various metals. koreascience.krresearchgate.net

The binding of pentane-2,4-dione-derived ligands to metal ions typically occurs through the two oxygen atoms of the carbonyl groups after deprotonation of the enolic proton, forming a stable six-membered chelate ring. libretexts.org This bidentate coordination is a common binding mode. In more complex derivatives, other atoms can also be involved in coordination. For example, the ligand 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione acts as a bidentate ligand, coordinating through the hydrazono nitrogen and one of the keto oxygen atoms. koreascience.krresearchgate.net

The stability of the resulting metal complexes is significantly enhanced by the chelate effect , which is the increased thermodynamic stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands. libretexts.org The formation of five- or six-membered chelate rings is entropically favored. libretexts.org The stability of these complexes is also influenced by factors such as the Crystal Field Stabilization Energy (CFSE) and the principle of Hard and Soft Acids and Bases (HSAB), which describes the preference for hard metal ions to bind with hard donor atoms (like oxygen) and soft metals with soft donors. libretexts.org

The following table shows the formation constants (Kf) for Nickel(II) complexes, illustrating the chelate effect.

| Reaction | Kf | Number of Ligands | Number of Chelate Rings |

| [Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O | 4 x 10⁸ | 6 (monodentate) | 0 |

| [Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O | 2 x 10¹⁸ | 3 (bidentate) | 3 |

Data from Chemistry LibreTexts libretexts.org

The precise structures of metal complexes derived from this compound and its analogs are determined using a combination of spectroscopic and analytical techniques. Single-crystal X-ray diffraction is the most definitive method for establishing the three-dimensional arrangement of atoms, bond lengths, and bond angles. nih.govjocpr.com This technique has been used to confirm the coordination environments in various metal complexes, including those with tetrahedral, square planar, or octahedral geometries. nih.govjocpr.com

Other essential characterization methods include:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O and C=N bonds upon complexation. researchgate.netnih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its conformation within diamagnetic complexes. researchgate.netgrafiati.com

Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry and composition of the complexes.

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in paramagnetic complexes, which helps in assigning the geometry. researchgate.net

The table below outlines the characterization of a series of metal complexes with the analogous ligand 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione (Cphpd). researchgate.net

| Complex | Color | Yield (%) | Molar Conductance (S cm² mol⁻¹) | Magnetic Moment (B.M.) |

| [VO(Cphpd)(H₂O)]SO₄ | Black | 73 | 109.69 | 1.73 |

| [Pd(Cphpd)₂(H₂O)₂]Cl₂·2H₂O | Deep-brown | 90 | 163.71 | 3.00 |

| [Pt(Cphpd)₂Cl₂]Cl₂ | Deep-brown | 78.6 | 160.33 | Diamagnetic |

| Ce(Cphpd)₂(H₂O)₂₂ | Olive-green | 86 | 227.50 | Diamagnetic |

| [UO₂(Cphpd)₂(NO₃)₂] | Brown | 83 | 234.59 | Diamagnetic |

Data adapted from the Korean Chemical Society koreascience.krresearchgate.net

Potential in Functional Material Design (as a structural component, not detailing material properties)

The unique molecular architecture of this compound, which combines a β-dicarbonyl core with a chlorophenyl group, presents significant potential for its application as a structural component in the design of advanced functional materials. While specific research on this exact molecule's role in materials science is not extensively documented, its structural motifs suggest several promising avenues for incorporation into polymers, coordination complexes, and other material systems.

The pentane-2,4-dione (acetylacetonate) moiety is a well-established building block in coordination chemistry. wikipedia.org It can act as a bidentate ligand, coordinating to a wide range of metal ions to form stable chelate rings. This property is the basis for its use in creating metal-organic frameworks (MOFs) and coordination polymers. The introduction of the 4-chlorobenzylidene substituent at the 3-position of the pentane-2,4-dione skeleton can influence the electronic properties and steric hindrance of the ligand, thereby tuning the structure and potential functionality of the resulting coordination-based materials.

For instance, derivatives of pentane-2,4-dione have been successfully employed as intermediates in the synthesis of liquid crystals and coordination complexes. unirioja.es The rigid chlorobenzylidene group in this compound could impart a degree of conformational rigidity and intermolecular interaction that is favorable for the formation of mesogenic phases.

Furthermore, the presence of both a reactive dicarbonyl system and an aromatic ring offers multiple sites for polymerization or incorporation into larger macromolecular structures. The vinyl group of the benzylidene substituent could potentially undergo polymerization reactions, leading to the formation of polymers with pendant chelating units. Such polymers could be designed to have specific metal-binding capabilities, opening up applications in catalysis, sensing, or as responsive materials.

The general versatility of pentane-2,4-dione and its derivatives in forming a variety of heterocyclic compounds through condensation reactions also points to the potential of this compound in creating novel monomers for polymer synthesis. wikipedia.org These monomers could be designed to introduce specific functionalities into the resulting polymer backbone, influenced by the electronic nature of the chlorophenyl group.

Future Research Directions and Theoretical Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing 3-(4-Chlorobenzylidene)pentane-2,4-dione and its analogs is geared towards greener and more efficient chemical processes. Traditional synthesis often relies on the Knoevenagel condensation of 4-chlorobenzaldehyde (B46862) and pentane-2,4-dione. While effective, future methodologies aim to improve upon this foundation by minimizing waste, reducing energy consumption, and utilizing environmentally benign materials.

Key areas for development include:

Catalyst Innovation: Research is moving towards the use of heterogeneous catalysts, such as magnetic nanoparticles, which can be easily recovered and reused. nih.gov Catalysts like Fe2O3/ZrO2 and organic-bolstered magnetic nanocatalysts are being explored for similar multicomponent reactions, offering a green route for synthesis. nih.gov The application of high-density ionic liquids adhered to magnetic nanoparticles also presents a promising avenue. nih.gov

Green Solvents: A significant shift involves replacing traditional volatile organic solvents with greener alternatives. Water is an ideal medium for such reactions, and methods using surfactants like p-dodecylbenzenesulfonic acid (DBSA) to create micelles in water can enhance reaction rates and facilitate a more sustainable process. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication are being investigated as alternatives to conventional heating. nih.govmdpi.com These techniques can significantly reduce reaction times, improve yields, and lower energy consumption. mdpi.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, leading to higher consistency, safety, and scalability. amanote.com Implementing flow processes for the synthesis of dione (B5365651) derivatives can streamline production and minimize waste.

| Methodology | Key Advantages | Potential Application |

|---|---|---|

| Magnetic Nanoparticle Catalysis | Easy catalyst recovery and reuse, high stability. nih.gov | Sustainable production of dione derivatives. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy use. mdpi.com | Rapid and efficient synthesis protocols. |

| Aqueous Micellar Catalysis | Environmentally friendly (uses water), mild conditions, high yield. organic-chemistry.org | Green synthesis avoiding harmful organic solvents. organic-chemistry.org |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. amanote.com | Industrial-scale manufacturing. |

Advanced Spectroscopic Characterization Techniques for Elucidating Dynamic Processes

While standard spectroscopic methods like NMR, IR, and mass spectrometry are crucial for routine characterization, advanced techniques are necessary to understand the dynamic behaviors of this compound, such as tautomerism and conformational changes.

Future research will likely employ:

Advanced NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), can provide detailed insights into the electronic environment and connectivity within the molecule, helping to distinguish between isomers. mdpi.com Variable-temperature NMR studies can be used to investigate the kinetics and thermodynamics of conformational changes and keto-enol tautomerism.

Tandem Mass Spectrometry (MS/MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful for analyzing complex mixtures and identifying trace components. nih.gov Derivatization of the dione moiety can enhance ionization efficiency, allowing for highly sensitive detection and structural elucidation of metabolites or reaction products. nih.govddtjournal.com

X-ray Crystallography: Single-crystal X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonds, which stabilize the molecular structure. nih.gov This technique is invaluable for understanding the solid-state conformation of the molecule and its derivatives. nih.gov

Comprehensive Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding the design of new derivatives of this compound with desired functionalities.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of dione derivatives with their biological activities. mdpi.com By constructing robust models using techniques like multiple linear regression, researchers can predict the inhibitory activity of new compounds and identify optimal scaffolds for drug design. mdpi.com

Molecular Docking and Dynamics: These simulations are used to predict how a molecule interacts with a biological target, such as a protein receptor. mdpi.comnih.gov For instance, docking studies can reveal the binding modes and affinity of dione derivatives to enzyme active sites, providing insights into their mechanism of action. nih.govnih.gov Molecular dynamics simulations further elucidate the stability and dynamic behavior of the ligand-receptor complex over time. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. mdpi.comkoreascience.kr This can help in understanding reaction mechanisms and predicting the outcomes of chemical transformations.

| Computational Method | Primary Application | Predicted Properties |

|---|---|---|

| QSAR | Predicting biological activity from molecular structure. mdpi.com | Inhibitory concentrations (e.g., pIC50). mdpi.com |

| Molecular Docking | Simulating ligand-receptor interactions. nih.gov | Binding affinity, interaction modes. |

| Molecular Dynamics | Analyzing the stability of molecular complexes over time. nih.gov | Conformational changes, interaction dynamics. nih.gov |

| DFT | Calculating electronic structure and reactivity. mdpi.comkoreascience.kr | Molecular stability, bond lengths, reaction energies. koreascience.kr |

Exploration of New Chemical Transformations and Derivatizations

The chemical structure of this compound, featuring a β-dicarbonyl group and a reactive double bond, makes it a valuable intermediate for synthesizing a wide array of new compounds. unirioja.es

Future research directions in this area include:

Synthesis of Heterocycles: The pentane-2,4-dione moiety is a classic precursor for creating heterocyclic compounds such as pyrazoles and isoxazoles through reactions with reagents like hydrazine (B178648) or hydroxylamine (B1172632). unirioja.es These heterocyclic derivatives are of interest in fields like liquid crystals and medicinal chemistry. unirioja.es

Derivatization for Biomedical Analysis: The carbonyl groups can be derivatized to enhance detection in analytical techniques. ddtjournal.com For example, reaction with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can improve ionization efficiency in mass spectrometry, facilitating quantitative analysis in biological samples. ddtjournal.com

Functionalization for New Materials: The core structure can be modified to create ligands for coordination complexes with various metals. unirioja.esresearchgate.net These metal complexes could have interesting properties for applications in materials science, such as in the development of mesogenic (liquid crystal) materials. unirioja.es The introduction of N-donor substituents can create ditopic ligands with distinct coordination sites, allowing for the construction of mixed-metal coordination polymers. researchgate.net

The exploration of these new transformations will expand the chemical space accessible from this compound, paving the way for novel applications in medicine, materials science, and analytical chemistry.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-Chlorobenzylidene)pentane-2,4-dione?

The compound is typically synthesized via a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and pentane-2,4-dione under acidic or basic conditions. Key steps include refluxing in ethanol with catalytic NaOH or HCl, followed by purification via recrystallization. Monitoring reaction progress using thin-layer chromatography (TLC) and characterizing intermediates via melting point analysis ensures reproducibility .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

- IR spectroscopy : Confirms the presence of carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .

- NMR spectroscopy : ¹H NMR reveals the benzylidene proton as a singlet (~8.5 ppm), while ¹³C NMR identifies ketone carbons (~190 ppm) and aromatic carbons .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) provides bond lengths and angles, with data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement statistics (e.g., R-factor < 0.07) critical for accuracy .

Q. What safety protocols are recommended for handling this compound?

While direct evidence for this compound is limited, analogous diketones (e.g., pentane-2,4-dione) require:

- Storage : In airtight containers away from oxidizing agents, strong bases, and ignition sources .

- Exposure mitigation : Use fume hoods, PPE (gloves, goggles), and immediate skin decontamination with soap/water. Avoid inhalation of vapors, which may cause respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in atomic displacement parameters or bond angles may arise from crystal quality or refinement models. Strategies include:

- Data redundancy : Collect high-resolution data (e.g., θ > 25°) and validate using Hamilton R-factor ratio tests.

- Software tools : SHELXL refinement with TWIN/BASF commands for twinned crystals, and PLATON/ADDSYM for symmetry checks .

- Cross-validation : Compare results with density functional theory (DFT)-optimized geometries to identify outliers .

Q. What computational approaches are used to study the electronic properties and reactivity of this compound?

- Quantum chemical calculations : DFT (e.g., B3LYP/6-311+G(d,p)) predicts frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges to explain nucleophilic/electrophilic sites .

- Molecular docking : AutoDock/Vina evaluates binding affinities with biological targets (e.g., enzymes), guided by molecular dynamics simulations (e.g., 100 ns trajectories) to assess stability .

Q. How does this compound participate in thioacetalization reactions?

The compound acts as a precursor for odorless 1,3-dithiolane derivatives. Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.